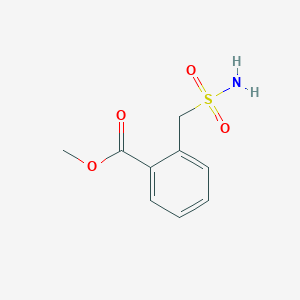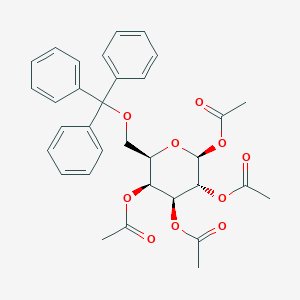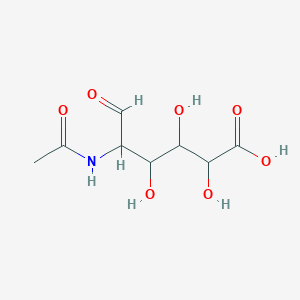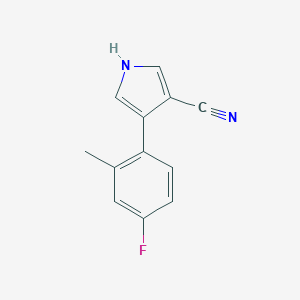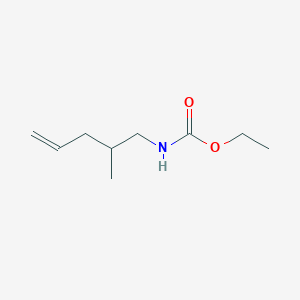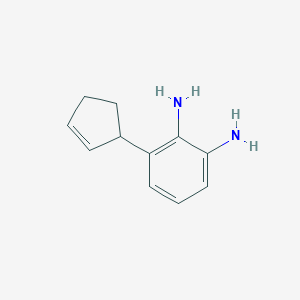
3-Cyclopent-2-en-1-ylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopent-2-en-1-ylbenzene-1,2-diamine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPBDA and has a molecular formula of C12H16N2.
Mechanism Of Action
The mechanism of action of CPBDA is not yet fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
CPBDA has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, the compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the primary advantages of CPBDA is its potential as a novel anticancer agent. However, the compound also has limitations, including its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research of CPBDA. One area of focus is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CPBDA and its potential applications in various fields, including medicinal chemistry and drug development.
Synthesis Methods
The synthesis of CPBDA can be achieved through a multistep process that involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. The adduct is then reacted with hydrazine hydrate to form the final product, CPBDA.
Scientific Research Applications
CPBDA has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research is in the field of medicinal chemistry, where CPBDA has been found to exhibit potent antitumor activity.
properties
CAS RN |
118489-58-0 |
|---|---|
Product Name |
3-Cyclopent-2-en-1-ylbenzene-1,2-diamine |
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-cyclopent-2-en-1-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H14N2/c12-10-7-3-6-9(11(10)13)8-4-1-2-5-8/h1,3-4,6-8H,2,5,12-13H2 |
InChI Key |
OOJXOIZLGHKGLP-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)C2=C(C(=CC=C2)N)N |
Canonical SMILES |
C1CC(C=C1)C2=C(C(=CC=C2)N)N |
synonyms |
1,2-Benzenediamine, 3-(2-cyclopenten-1-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



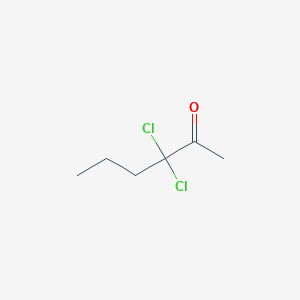

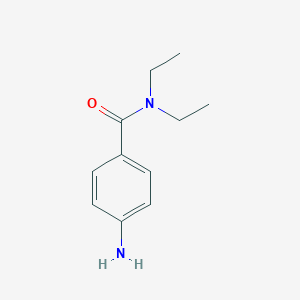
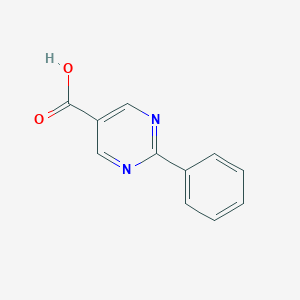
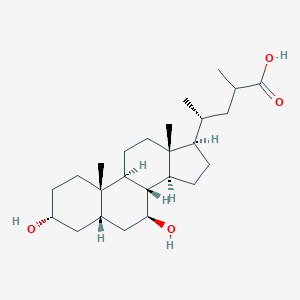
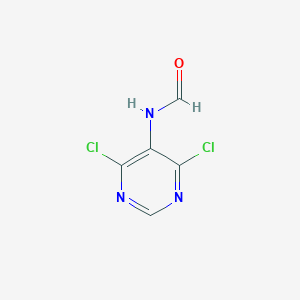
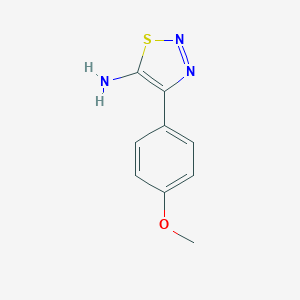
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
